3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and phenylprop-2-en-1-yl sulfanyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the quinazolinone core or the phenylprop-2-en-1-yl group.
Substitution: Halogenation or other substitution reactions can occur on the chlorophenyl group or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. The conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-quinazolin-4-one
- 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-2-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one stands out due to its specific structural modifications, which enhance its chemical stability and biological activity. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
477735-14-1 |
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Molecular Formula |
C23H17ClN2OS |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2OS/c24-18-12-14-19(15-13-18)26-22(27)20-10-4-5-11-21(20)25-23(26)28-16-6-9-17-7-2-1-3-8-17/h1-15H,16H2/b9-6+ |
InChI Key |
DIYZKYDHOSYGSV-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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